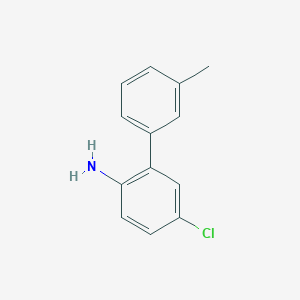

4-Chloro-2-(3-methylphenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHOALWKQPIRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reactivity Profiles of 4 Chloro 2 3 Methylphenyl Aniline Analogs

Electrophilic Aromatic Substitution (EAS) Behavior of Substituted Anilines

The introduction of substituents onto an aromatic ring significantly influences its reactivity towards electrophiles. In the case of aniline (B41778) and its derivatives, the interplay of various functional groups dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions.

Regioselectivity and Directing Effects of Chloro, Methylphenyl, and Amino Groups

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density from the benzene (B151609) ring, thereby activating or deactivating it towards electrophilic attack. Substituents that donate electron density are known as activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, are typically meta-directing.

In the context of 4-chloro-2-(3-methylphenyl)aniline, we have three distinct substituents influencing the regioselectivity:

Amino Group (-NH₂): The amino group is a powerful activating group. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. chemistrysteps.com This makes these positions highly susceptible to electrophilic attack. Consequently, the amino group is a strong ortho, para-director. libretexts.org

Chloro Group (-Cl): The chloro group exhibits a dual effect. It is an electron-withdrawing group due to its inductive effect, which deactivates the ring towards EAS. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are considered deactivating ortho, para-directors.

Methylphenyl Group (-C₆H₄CH₃): The methyl group on the phenyl ring is an activating group due to its electron-donating inductive effect. This makes the phenyl ring it is attached to more reactive than benzene itself. Alkyl groups are known to be ortho, para-directors. youtube.com

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Protective Group Strategies for Controlled Functionalization in EAS

The high reactivity of the amino group in aniline can lead to undesirable side reactions and over-substitution during EAS. libretexts.org To achieve controlled functionalization, it is often necessary to employ a protecting group strategy. organic-chemistry.org This involves temporarily converting the highly activating amino group into a less reactive functional group, performing the desired EAS reaction, and then deprotecting it to restore the original amino group.

A common method for protecting the amino group is through acetylation to form an amide. youtube.com The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than the amino group. youtube.com This moderation of reactivity allows for more controlled and selective substitution on the aromatic ring. libretexts.org

The general procedure involves:

Protection: The aniline derivative is treated with an acetylating agent, such as acetic anhydride, to form the corresponding acetanilide (B955). libretexts.org

Electrophilic Aromatic Substitution: The desired EAS reaction (e.g., nitration, halogenation) is carried out on the protected acetanilide.

Deprotection: The acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino group. libretexts.org

This strategy allows for the synthesis of specific isomers that would be difficult to obtain through direct functionalization of the unprotected aniline.

Nucleophilic Reactivity of the Amino Moiety in Aniline Derivatives

The lone pair of electrons on the nitrogen atom of the amino group not only influences the electrophilic substitution on the aromatic ring but also imparts nucleophilic character to the molecule itself.

Basicity Considerations and Protonation Effects on Reactivity

Aniline is a weak base. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which reduces their availability to accept a proton. msu.edulibretexts.org This delocalization makes aniline significantly less basic than aliphatic amines like cyclohexylamine, where the lone pair is localized on the nitrogen atom. chemistrysteps.com

The basicity of aniline derivatives is influenced by the electronic effects of other substituents on the ring. Electron-donating groups increase the electron density on the nitrogen atom, making the amine more basic. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering the amine less basic. chemistrysteps.com

Protonation of the amino group to form the anilinium ion has a profound effect on its reactivity. As mentioned earlier, the anilinium ion is strongly deactivating and meta-directing in EAS reactions. byjus.com Furthermore, the protonated form loses its nucleophilicity, as the lone pair is no longer available to attack electrophiles.

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Cyclohexylamine | ~10.6 | More Basic |

| Aniline | ~4.6 | Less Basic |

Diazotization and Subsequent Transformations via Aryl Diazonium Salts

One of the most important reactions of primary aromatic amines is diazotization, which involves the reaction with nitrous acid (HNO₂) to form an aryl diazonium salt. organic-chemistry.org Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). organic-chemistry.orgicrc.ac.ir

The resulting aryl diazonium salt is a versatile intermediate in organic synthesis. The diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), which allows for its replacement by a wide variety of nucleophiles. youtube.comnih.gov This provides a powerful method for introducing a range of functional groups onto an aromatic ring that are not easily introduced by direct substitution methods.

Some key transformations of aryl diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with -F using fluoroboric acid (HBF₄). organic-chemistry.org

Replacement by -I: Treatment with potassium iodide (KI).

Replacement by -OH: Heating the diazonium salt solution in water.

Replacement by -H (Deamination): Reaction with hypophosphorous acid (H₃PO₂).

Azo Coupling: Reaction with activated aromatic compounds, such as phenols or anilines, to form azo compounds, which are often highly colored and used as dyes. chemedx.org

These reactions significantly expand the synthetic utility of aniline derivatives, allowing for the preparation of a diverse array of substituted aromatic compounds.

Nucleophilic Attack at Other Electrophilic Centers

The nitrogen atom in aniline and its derivatives, including this compound, possesses a lone pair of electrons, rendering it nucleophilic. quora.com This nucleophilicity allows aniline derivatives to attack various electrophilic centers, participating in a range of chemical transformations. The reactivity is influenced by the electronic properties of substituents on the aromatic ring. While the nitrogen atom is the primary site of nucleophilicity, the aniline ring itself, activated by the amino group, can also act as a carbon nucleophile in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com

A significant class of reactions involving the nucleophilic character of anilines is nucleophilic aromatic substitution (SNAr). In these reactions, an aniline derivative attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various substituted anilines proceeds via an addition-elimination mechanism. researchgate.net Kinetic studies of these reactions show second-order kinetics, and the reaction rates are sensitive to the substituents on the aniline ring, with electron-donating groups increasing the rate. researchgate.net The negative Hammett ρ values obtained from these studies indicate the development of a positive charge on the aniline nitrogen in the transition state, consistent with a nucleophilic attack as the rate-determining step. researchgate.net

Another well-documented example is the regioselective SNAr reaction of anilines with 2,4-dichloroquinazoline (B46505) precursors. mdpi.com These reactions are crucial in medicinal chemistry for synthesizing 4-aminoquinazoline derivatives. The substitution preferentially occurs at the C4 position of the quinazoline (B50416) ring. Theoretical calculations support these experimental findings, showing that the transition state for the nucleophilic attack at C4 has a lower activation energy compared to the attack at C2. mdpi.com The reaction conditions, including the solvent and temperature, can be tuned to optimize the yield of the desired 4-anilinoquinazoline (B1210976) product. mdpi.comntnu.no

The basicity of the aniline derivative plays a crucial role in its nucleophilic reactivity. A study on the reaction of aniline derivatives with 4-chloro-3,5-dinitrobenzotrifluoride found a Brønsted coefficient (β) of 0.85, indicating a significant degree of bond formation in the transition state. researchgate.net This highlights that the nucleophilic attack is a key step in the reaction mechanism. researchgate.net

Table 1: Reactivity of Substituted Anilines in SNAr Reactions

| Electrophile | Aniline Derivative (Nucleophile) | Key Mechanistic Finding | Reference |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Anilines | Proceeds via an addition-elimination mechanism; rate is dependent on aniline substituent. | researchgate.net |

| 2,4-Dichloroquinazoline | Anilines | Regioselective attack at the C4 position is favored both experimentally and theoretically. | mdpi.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Acid-catalyzed amination proceeds via SNAr, with protonation of the heterocyclic substrate or the amine possible. | ntnu.no |

Oxidation and Reduction Chemistry of this compound Analogs

The oxidation of anilines can proceed through various pathways, depending on the oxidant and reaction conditions, leading to a range of products. Electrochemical oxidation provides a controlled method to study these transformations. nih.govmdpi.com The initial step in the electrochemical oxidation of many aniline derivatives is a one-electron transfer to form a radical cation. mdpi.com The subsequent fate of this intermediate determines the final products.

For 4-substituted anilines, such as 4-chloroaniline (B138754), a common pathway involves the coupling of these radical cations. researchgate.net Studies on the electrochemical oxidation of 4-chloroaniline and 2,4-dichloroaniline (B164938) in acetonitrile (B52724) have shown that the para-substituent (chlorine) can be eliminated during the dimerization step. researchgate.net This process leads to the formation of substituted 4-aminodiphenylamine derivatives. Interestingly, the eliminated chloride can be oxidized to chlorine, which may then substitute the free ortho position of the starting chloroaniline, resulting in further chlorinated products. researchgate.net For example, the oxidation of 4-chloroaniline was found to produce 2-Amino-4′,5-dichloro-diphenylamine. researchgate.net

Atmospheric oxidation, often initiated by hydroxyl (•OH) radicals, represents another important degradation pathway for anilines. researchgate.netacs.org Theoretical studies on the reaction of aniline with •OH radicals have shown that the reaction can proceed via two main channels: H-abstraction from the amino group or •OH addition to the aromatic ring. acs.orgnih.gov The H-abstraction pathway, which forms a C6H5NH• radical, is often found to be the dominant route. acs.orgnih.gov The presence of substituents on the aniline ring, such as a methyl group, can influence the reaction barriers and pathways. For instance, an electron-donating methyl group can increase the electron density on the ring, affecting the site of •OH addition. researchgate.net

Table 2: Products from the Electrochemical Oxidation of Chloroanilines

| Starting Material | Key Oxidation Product(s) | Reaction Condition | Reference |

|---|---|---|---|

| 4-Chloroaniline | Chlorinated 4-amino-diphenylamines, 2-Amino-4′,5-dichloro-diphenylamine | Controlled potential electrolysis in acetonitrile | researchgate.net |

| 2,4-Dichloroaniline | Chlorinated 4-amino-diphenylamines | Controlled potential electrolysis in acetonitrile | researchgate.net |

| 2,4,6-Trichloroaniline | No chlorination of products observed (only Cl- oxidation to Cl2) | Controlled potential electrolysis in acetonitrile | researchgate.net |

The reduction of nitroaromatics is a fundamental transformation for the synthesis of anilines, including analogs of this compound. researchgate.net This reaction is of great industrial importance and is typically achieved through catalytic hydrogenation. The mechanism of this reduction can be complex and is generally believed to occur via two main pathways:

Direct Pathway: In this route, the nitro group is sequentially hydrogenated to a nitroso group, then to a hydroxylamino group, and finally to the amino group. researchgate.netorientjchem.org

Condensation (or Indirect) Pathway: This pathway involves the condensation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine to form azoxybenzene, which is then reduced to azobenzene, hydrazobenzene, and finally cleaved to aniline. orientjchem.org

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. Noble metals such as platinum, palladium, and gold are highly effective catalysts. researchgate.netresearchgate.netrsc.org For example, Au/TiO₂ has been shown to be a highly selective catalyst for the hydrogenation of nitroaromatics, even in the presence of other reducible functional groups. researchgate.net The high selectivity is attributed to the specific interactions at the metal-support interface. researchgate.net

Recent research has also focused on developing catalysts from earth-abundant metals and non-metal materials. Phosphorus-doped carbon nanotubes (P-CNTs), for instance, have demonstrated high efficiency and selectivity for the hydrogenation of various nitroaromatics, including those with sensitive functional groups like cyano and iodo groups. rsc.org The mechanism on such catalysts involves the adsorption of both the nitro compound and the hydrogen source (e.g., H₂) onto the catalyst surface, facilitating the transfer of hydrogen species to the nitro group. researchgate.netrsc.org

Table 3: Catalytic Systems for Selective Nitroarene Reduction

| Catalyst | Hydrogen Source | Key Mechanistic Feature / Advantage | Reference |

|---|---|---|---|

| Au/TiO₂ | H₂ | High selectivity due to metal/support interface; tolerant to other functional groups. | researchgate.net |

| Fe(OH)x/Pt | H₂ | Selective hydrogenation of nitro groups without affecting other functionalities, attributed to FeIII-OH-Pt interfaces. | researchgate.net |

| Phosphorus-doped Carbon Nanotubes (P-CNTs) | H₂ | Metal-free catalyst with high efficiency and selectivity, even for challenging substrates like dinitrobenzene. | rsc.org |

| Chalcopyrite (Plasmonic Nanocatalyst) | Solar Light (photocatalytic) | Operates via hot holes and photothermal effects, using solar light as the energy input. | researchgate.net |

Selective C-H Functionalization Pathways for Aniline Derivatives

Direct C-H functionalization has emerged as a powerful tool for modifying organic molecules without the need for pre-functionalized starting materials. nih.govacs.org For aniline derivatives, this approach offers an efficient route to complex structures. nih.gov

A common strategy to control the regioselectivity of C-H functionalization on aniline derivatives is the use of a directing group. acs.orgacs.org This group, typically attached to the nitrogen atom, coordinates to a metal catalyst and directs the functionalization to a specific C-H bond, most commonly at the ortho position, through the formation of a stable metallacyclic intermediate. nih.govacs.orgnih.gov

Various protecting groups can also serve as directing groups. For example, converting the highly activating amino group of aniline into an acetanilide significantly tempers its reactivity and allows for selective transformations. libretexts.org While still an ortho, para-director, the acetyl group allows for more controlled reactions, such as the high-yield synthesis of para-nitroaniline from acetanilide, followed by hydrolysis. libretexts.org Other directing groups, such as the 2-pyridyl group, have been widely used for the ortho-functionalization of anilines, including arylation, alkylation, and acylation reactions. nih.gov More recently, a pyrimidine (B1678525) directing group has been employed in the Rh(III)-catalyzed C–H amidation of anilines to produce 1,2-diaminobenzene derivatives. acs.org

A significant challenge in the C-H functionalization of unprotected anilines is preventing the competing N-functionalization (e.g., N-arylation). acs.org However, recent advances have demonstrated that specific ligand design can overcome this. For example, the use of a [2,2′-bipyridin]-6(1H)-one ligand in palladium catalysis enables the direct ortho-arylation of unprotected anilines with high chemoselectivity, avoiding the formation of Buchwald-Hartwig amination products. nih.govacs.org

While directing group strategies are highly effective for ortho-functionalization, achieving selective functionalization at remote positions like the para-position is more challenging. nih.govacs.org A significant breakthrough in this area is the development of a palladium-catalyzed, highly para-selective C-H olefination of aniline derivatives. nih.govacs.orgresearchgate.netvu.nl

This methodology employs a unique Pd/S,O-ligand based catalyst system. nih.govacs.org The bidentate S,O-ligand is crucial for both the high efficiency and the remarkable para-selectivity of the reaction. nih.govacs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating primary, secondary, and tertiary anilines with both electron-donating and electron-withdrawing substituents. nih.govacs.org For instance, N-benzyl aniline derivatives substituted with chloro, methyl, and methoxy (B1213986) groups exhibit excellent para-selectivities. nih.govacs.org This method is operationally simple, scalable, and can be performed under aerobic conditions, making it highly attractive for synthetic applications. nih.govacs.orgvu.nl

Table 4: Para-Selective C-H Olefination of Substituted N-Benzyl Anilines

| Aniline Derivative | Olefin | Yield of para-isomer (%) | Selectivity (p:o:m) | Reference |

|---|---|---|---|---|

| N-Benzyl-2-methylaniline | Ethyl acrylate | 70 | >99:1:0 | nih.govacs.org |

| N-Benzyl-2-methoxyaniline | Ethyl acrylate | 65 | >99:1:0 | nih.govacs.org |

| N-Benzyl-2-chloroaniline | Ethyl acrylate | 55 | >99:1:0 | nih.govacs.org |

| N-Benzyl-2-(trifluoromethyl)aniline | Ethyl acrylate | 47 | >99:1:0 | nih.govacs.org |

Data represents isolated yields of the para-isomer. Reactions were performed using a Pd/S,O-ligand catalyst system. nih.govacs.org

Advanced Computational and Theoretical Studies on 4 Chloro 2 3 Methylphenyl Aniline

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are instrumental in modeling the geometric and electronic properties of 4-Chloro-2-(3-methylphenyl)aniline. These computational techniques offer a powerful lens to inspect the molecule's behavior, circumventing the need for complex experimental setups for initial characterization.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems. nih.govnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process identifies the minimum energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles.

Beyond structural prediction, DFT is a powerful tool for exploring the electronic landscape of the molecule. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests a higher propensity for chemical reactions. These calculations are foundational for understanding the molecule's behavior in various chemical environments.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -1234.5678 |

| HOMO Energy (eV) | -5.876 |

| LUMO Energy (eV) | -1.234 |

| HOMO-LUMO Gap (eV) | 4.642 |

| Dipole Moment (Debye) | 2.15 |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure determination, ab initio methods are employed. nih.gov These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without the use of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-HF methods provide a more rigorous description of the electronic wave function. For a molecule like this compound, ab initio calculations can refine the understanding of its electronic energies and properties, serving as a benchmark for DFT results. Comparing results from different levels of theory, such as HF and DFT, can provide a more comprehensive picture of the molecule's electronic behavior. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules. These predictions are invaluable for validating experimental data and for understanding the underlying molecular vibrations and electronic transitions.

Computational Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Theoretical vibrational spectroscopy is a powerful tool for analyzing the conformational landscape of this compound. By calculating the vibrational frequencies using methods like DFT, it is possible to predict the positions of absorption bands in the Fourier-Transform Infrared (FTIR) and Raman spectra. nih.govnih.gov These calculated spectra can then be compared with experimental data, aiding in the assignment of specific vibrational modes to the observed peaks. nih.gov This comparison is crucial for confirming the molecule's structure and identifying different conformers that may exist. nih.gov The potential energy distribution (PED) analysis can further elucidate the contribution of individual bond stretches, bends, and torsions to each vibrational mode.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(N-H) | 1620 | N-H bending |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: This table provides an illustrative example of predicted vibrational frequencies. Actual values and their assignments would be determined from detailed computational analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be estimated. These theoretical predictions are highly valuable for interpreting experimental NMR spectra, aiding in the assignment of signals to specific atoms within the molecule. researchgate.net Discrepancies between predicted and experimental shifts can provide insights into solvent effects or dynamic processes occurring in solution.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Cl | 128.5 |

| C-N | 145.2 |

| C (methyl group) | 21.3 |

| Aromatic Carbons | 115-140 |

Note: This table is an illustrative representation of predicted ¹³C NMR chemical shifts. Precise values and assignments require specific computational studies.

UV-Visible (UV-Vis) Spectroscopy and Electronic Transition Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Visible range and the corresponding oscillator strengths. These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are responsible for the observed absorption bands. The predicted UV-Vis spectrum can be compared with experimental measurements to confirm the electronic structure and understand the photophysical properties of the molecule.

Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 310 | 0.25 |

| S₀ → S₂ | 265 | 0.18 |

Note: The data presented here is for illustrative purposes. Actual TD-DFT calculations would provide specific values for the electronic transitions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For a molecule like this compound, these studies would provide insights into its reactivity, formation pathways, and potential transformations.

The study of reaction kinetics through computational means involves identifying the transition states—the highest energy points along a reaction coordinate. Characterizing these states is crucial for understanding the energy barriers of a reaction. Techniques like Density Functional Theory (DFT) are often employed to locate and optimize the geometry of transition states. Once identified, vibrational frequency calculations are performed to confirm the transition state, which is characterized by a single imaginary frequency.

This information allows for the calculation of key kinetic parameters, such as activation energy (Ea) and rate constants (k), often using Transition State Theory (TST). For a potential reaction involving this compound, researchers would model the reactants, products, and the transition state connecting them to determine how quickly the reaction proceeds and what factors influence its speed. However, no specific studies detailing the transition states or reaction kinetics for this compound are currently published.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. For complex transformations, such as rearrangements or multi-step syntheses involving this compound, a PES analysis would be invaluable. It allows chemists to visualize the entire reaction landscape, including reactants, products, intermediates, and transition states.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the solvent in which it is dissolved. Computational methods provide a molecular-level understanding of these phenomena.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. gazi.edu.trnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis helps in understanding how molecules pack in a solid state and identifies the nature and prevalence of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For this compound, a Hirshfeld analysis would reveal how the chloro, methyl, and amine groups influence the crystal packing and the dominant forces holding the molecules together. This information is critical for understanding its physical properties, such as melting point and solubility. Unfortunately, no crystallographic data or associated Hirshfeld surface analysis for this specific compound is available.

The properties of a molecule can change significantly when it is in a solution compared to the gas phase. Polarizable Continuum Models (PCM) are a class of computational methods used to account for the effects of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

PCM is widely used in conjunction with quantum chemical calculations to predict spectroscopic properties (like UV-Vis, NMR, or IR spectra) in solution more accurately. For this compound, using a PCM approach would allow for a more realistic prediction of its behavior and spectroscopic signature in various solvents. This is crucial for matching theoretical data with experimental results obtained in the laboratory. At present, there are no published studies that apply PCM for spectroscopic calculations on this compound.

Spectroscopic and Structural Characterization Methodologies for 4 Chloro 2 3 Methylphenyl Aniline

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 4-Chloro-2-(3-methylphenyl)aniline.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrational modes. For substituted anilines, characteristic vibrational frequencies can be assigned to specific functional groups and skeletal motions.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR data to provide a more detailed assignment of the observed vibrational bands. nih.govnih.gov These calculations can help to resolve ambiguities in spectral interpretation and provide insights into the molecule's geometry and electronic structure. nih.govnih.gov

Table 1: Selected FTIR Vibrational Frequencies for Related Substituted Anilines

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretching | High-frequency region | researchgate.net |

| C-Cl Stretching | 850-550 | researchgate.net |

| NH₂ In-plane Bending | ~1626 | researchgate.net |

This table presents general frequency ranges for functional groups found in molecules related to this compound. Specific values for the title compound require experimental data.

FT-Raman Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic laser light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

In the analysis of substituted anilines, FT-Raman spectra can reveal details about the carbon skeleton and the substituent groups. researchgate.netnih.gov For example, the C-Cl stretching vibration can also be observed in the FT-Raman spectrum. researchgate.net The combination of both FTIR and FT-Raman data allows for a more comprehensive vibrational assignment and a deeper understanding of the molecular structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR and ¹³C NMR

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the protons of the methyl group, and the protons of the amino group. The coupling patterns between adjacent protons (spin-spin splitting) can further help in assigning the signals to specific protons in the structure.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the nature of the attached atoms. For instance, the carbon atoms attached to the chlorine, nitrogen, and methyl groups will have characteristic chemical shifts.

Supporting information from various chemical studies on related aniline (B41778) derivatives provides expected chemical shift ranges. rsc.orgrsc.orgbeilstein-journals.org

Table 2: Representative ¹H and ¹³C NMR Data for a Related Compound (4-chloro-N,N-dimethylaniline)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ¹H (Aromatic) | 7.16 | d, J = 9.1 Hz | rsc.org |

| ¹H (Aromatic) | 6.63 | d, J = 9.0 Hz | rsc.org |

| ¹H (N-CH₃) | 2.92 | s | rsc.org |

| ¹³C (Aromatic) | 149.12 | rsc.org | |

| ¹³C (Aromatic) | 128.78 | rsc.org | |

| ¹³C (Aromatic) | 121.47 | rsc.org | |

| ¹³C (Aromatic) | 113.65 | rsc.org | |

| ¹³C (N-CH₃) | 40.67 | rsc.org |

This table shows data for a related compound and serves as an example. Specific data for this compound would require experimental measurement.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For molecules with restricted rotation or stereocenters, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of atoms, providing insights into the molecule's preferred conformation and stereochemistry. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is related to the energy difference between the electronic ground state and excited states.

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the phenyl rings. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings, which can affect the extent of electronic conjugation. ias.ac.in

Studies on related substituted phenols and anilines have shown that the electronic absorption bands typically lie in the near-ultraviolet region. ias.ac.in The presence of the chloro and methylphenyl substituents on the aniline ring system will influence the electronic structure and, consequently, the UV-Vis absorption spectrum. Analysis of the spectrum can provide valuable information about the electronic conjugation between the two aromatic rings and the effect of the substituents on the electronic transitions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Detailed experimental data on the mass spectrum and fragmentation of this compound is not available in the searched literature. Confirmation of its molecular formula and an analysis of its fragmentation patterns would require experimental analysis.

X-ray Crystallography for Solid-State Molecular Architecture

No published studies on the single-crystal X-ray diffraction of this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Research on this compound Remains Limited

Despite its defined chemical structure, publicly accessible scientific research detailing the specific applications and properties of This compound is currently scarce. While the broader class of substituted anilines plays a significant role in various chemical and material science domains, specific data and detailed research findings for this particular compound are not extensively available in the public domain.

Chemical suppliers list the compound, confirming its synthesis and availability under the CAS Number 1429791-76-3. However, in-depth studies focusing on its role as a synthetic intermediate or its contributions to materials science, as per the requested detailed outline, are not found in comprehensive searches of scientific literature and patent databases.

General synthetic methods for creating substituted anilines and nitrogen-containing heterocycles are well-documented. beilstein-journals.orgnih.govnih.govorganic-chemistry.orgrsc.org These methodologies often allow for a variety of substituents on the aniline ring, suggesting that this compound could theoretically be used as a building block. However, specific examples or studies demonstrating its use as a precursor for nitrogen-containing heterocycles or in the synthesis of other diversified organic scaffolds are not readily identifiable.

Due to the lack of specific research data for this compound, it is not possible to provide a thorough and informative article that strictly adheres to the requested detailed outline. The available information is insufficient to populate the specified sections and subsections with scientifically accurate and detailed findings focused solely on this compound.

Research Applications and Potential in Advanced Chemical Systems

Ligand Design and Catalysis Research

Utilization of Aniline (B41778) Derivatives in Organometallic Complexes

Aniline and its derivatives are fundamental building blocks in the synthesis of ligands for organometallic complexes. The nitrogen atom of the aniline moiety readily donates its lone pair of electrons to a metal center, forming stable coordination compounds. The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the aniline ring.

For instance, the presence of a chlorine atom, as in 4-Chloro-2-(3-methylphenyl)aniline, can significantly influence the electronic environment of the metal center. Halogen substituents are known to be electron-withdrawing, which can affect the reactivity and stability of the resulting organometallic complex. Research on nickel complexes with ortho-chloro-substituted N-aryl ligands has demonstrated that such modifications can enhance the catalytic performance and thermal stability of the complexes in polymerization reactions. acs.org

The biphenyl (B1667301) structure of this compound introduces additional steric bulk, which is a critical factor in ligand design. This bulk can create a specific coordination sphere around the metal, influencing the selectivity of catalytic reactions. For example, in ethylene (B1197577) polymerization, the steric hindrance provided by bulky aniline-based ligands on nickel precatalysts can lead to the production of polyethylenes with improved mechanical properties and controlled crystallinity. acs.org

The table below illustrates the diversity of substituted aniline ligands that have been successfully incorporated into organometallic complexes, highlighting the potential for this compound to be used in similar applications.

| Ligand Type | Metal Center | Application | Reference |

| α-Diimine Nickel Precatalysts | Nickel | Ethylene Polymerization | acs.org |

| N-Aryl Iminoacenaphthylene | Nickel | Ethylene Polymerization | acs.org |

Development of Novel Catalytic Systems Based on Substituted Anilines

Substituted anilines are not only precursors to ligands but can also act as catalysts or be integral components of catalytic systems themselves. The development of novel catalytic systems often relies on the versatile reactivity of the aniline scaffold.

Palladium-catalyzed reactions, for example, have been extensively studied with a variety of aniline derivatives. These reactions are crucial for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in organic synthesis. The specific substituents on the aniline can direct the regioselectivity of these reactions. For instance, palladium catalysis has been employed for the selective para-C-H alkynylation of aniline derivatives, demonstrating the compatibility of such systems with various substituted anilines. bldpharm.com

Furthermore, the synthesis of complex heterocyclic structures can be achieved using aniline derivatives as starting materials in multi-step catalytic processes. For example, substituted anilines can be used to synthesize indoles, a privileged scaffold in medicinal chemistry, through palladium-catalyzed reactions with cyclohexanones. nih.gov The ability to introduce substituents like chloro and methyl groups onto the aniline ring allows for the synthesis of a diverse library of functionalized products.

The development of more sustainable and efficient catalytic systems is an ongoing area of research. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of separation and reusability. Aniline derivatives have been utilized in the development of such systems. For example, copper-based heterogeneous catalysts have been employed for the sulfonylation of aniline derivatives. scbt.com

The potential applications of this compound in the development of new catalytic systems are summarized in the table below, based on the known reactivity of similar compounds.

| Catalytic System | Reaction Type | Potential Product Class |

| Palladium/S,O-Ligand | C-H Alkynylation | Functionalized Aromatic Amines |

| Palladium on Carbon | Cyclization/Aromatization | Substituted Indoles |

| Copper-based Heterogeneous Catalyst | Sulfonylation | Sulfonylated Anilines |

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Chloro-2-(3-methylphenyl)aniline, and how do reaction conditions influence product purity?

A1. The compound is synthesized via multi-step condensation and cyclization reactions. For example, condensation of substituted anilines with isocyanates (e.g., (R)-1-phenylethyl isocyanate) at low temperatures yields intermediates like ureas or tetrahydroquinazolinones, which are further cyclized under heating (60°C) or dehydrated using SOCl₂ and TEA . Reaction temperature and stoichiometric control are critical to minimizing side products (e.g., tetrahydroquinazolinone vs. urea intermediates). Post-synthesis purification via HPLC ensures high purity (>95%) .

Q. Q2. How can spectroscopic techniques (e.g., FT-IR, FT-Raman) characterize the structural features of this compound?

A2. Vibrational spectroscopy (FT-IR and FT-Raman) in regions 4000–400 cm⁻¹ and 3500–50 cm⁻¹ identifies functional groups like NH₂ (stretching at ~3400 cm⁻¹) and C-Cl (stretching at ~700 cm⁻¹). DFT calculations validate experimental spectra by correlating observed peaks with molecular vibrations, such as aromatic ring deformations and substituent-specific modes .

Q. Q3. What storage conditions are optimal for maintaining the stability of this compound derivatives?

A3. Derivatives like 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate require storage at 2–8°C to prevent hydrolysis or thermal decomposition. Moisture-sensitive analogs should be stored under inert gas (N₂/Ar) in sealed containers .

Advanced Research Questions

Q. Q4. How does the electronic nature of substituents (e.g., Cl, CF₃) influence the reactivity of this compound in catalytic C–H functionalization?

A4. Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity, enabling regioselective C–H iodination. For example, cobalt-catalyzed iodination using molecular iodine and a 2-aminophenyloxazoline directing group achieves ortho-iodination with >80% yield. The CF₃ group stabilizes transition states via inductive effects, confirmed by mechanistic studies using Co(OAc)₂·4H₂O .

Q. Q5. What computational methods are used to predict the nonlinear optical (NLO) properties of this compound analogs?

A5. DFT-based first-order hyperpolarizability (β) calculations assess NLO potential. For 4-Chloro-2-(trifluoromethyl)aniline, HOMO-LUMO gaps (~4.5 eV) and dipole moments (~5.2 D) correlate with charge-transfer interactions between electron-deficient Cl/CF₃ groups and the aromatic ring, suggesting applications in optoelectronics .

Q. Q6. How can structural discrepancies in X-ray crystallography data for this compound derivatives be resolved?

A6. SHELXL refinement (via SHELX suite) resolves twinning or high-resolution ambiguities. For example, hydrogen bonding networks (N–H···Cl) in analogs like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline are validated using OLEX2/ORTEP-3 for graphical modeling .

Q. Q7. What strategies mitigate side reactions during the synthesis of this compound-based heterocycles (e.g., benzothiazines)?

A7. Kinetic control via low-temperature coupling (e.g., −78°C) minimizes undesired cyclization. For benzothiazine synthesis, thiolation of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol precedes oxidative cyclization with H₂O₂, achieving >90% yield .

Methodological Guidance for Data Analysis

Q. Q8. How should researchers address contradictions in reaction yields reported for similar synthetic pathways?

A8. Systematic variance analysis (e.g., Box-Behnken design) identifies critical factors (temperature, catalyst loading). For example, MnFe₂O₄/Zn₂SiO₄ catalytic efficiency in aniline degradation was optimized using this approach, resolving discrepancies in photocatalytic activity .

Q. Q9. What protocols ensure reproducibility in Suzuki-Miyaura cross-coupling reactions involving this compound?

A9. Standardized conditions include Pd(PPh₃)₄ catalyst (2 mol%), K₂CO₃ base, and anhydrous DMF at 100°C. Monitoring via LCMS ([M+H]⁺ peaks) confirms intermediate formation (e.g., m/z 245 for chloropyrimidinyl-aniline adducts) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.